

PRT-060318 heparin-induced thrombocytopenia HIT model

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Compound Focus: PRT-060318

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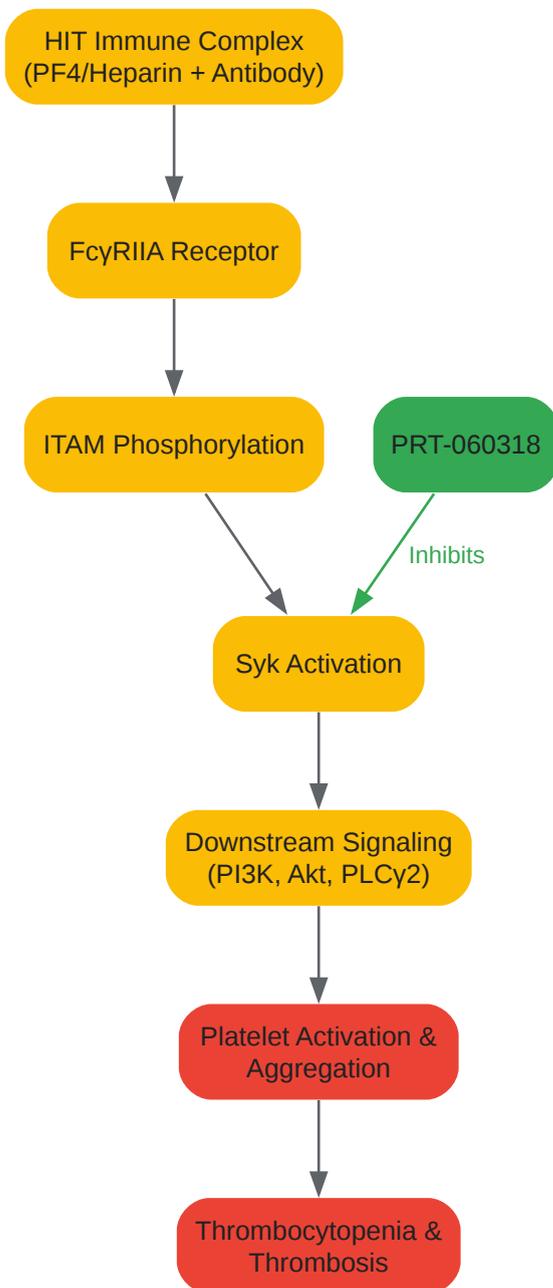
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Mechanism of Action: Syk Inhibition in HIT

HIT is a drug-induced immune condition where antibodies target complexes of Heparin and Platelet Factor 4 (PF4). These **HIT immune complexes (ICs)** cluster the receptor **FcγRIIA** on platelets. FcγRIIA contains an **ITAM motif** that, when engaged, recruits and activates the tyrosine kinase **Syk**. Syk activation initiates a robust signaling cascade leading to platelet activation, aggregation, and prothrombotic events [1].

PRT-060318 (PRT318) is a novel, selective Syk inhibitor that blocks this FcγRIIA-mediated signaling pathway. It binds to Syk with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors like **Phosphoinositide 3-kinase (PI3K)**, **Akt**, and **Phospholipase Cγ2 (PLCγ2)**. This inhibition effectively prevents HIT IC-induced platelet aggregation and thrombosis [1] [2].

The diagram below illustrates this signaling pathway and the point of inhibition by **PRT-060318**.



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*Diagram 1: **PRT-060318** inhibits the Syk-dependent signaling pathway in HIT. The green arrow shows the inhibitory action of **PRT-060318** blocking the signal leading to platelet activation and thrombosis.*

Quantitative Profile of **PRT-060318**

The table below summarizes key quantitative data for **PRT-060318**.

Parameter	Value	Details / Assay
IC ₅₀ (Syk Kinase)	4 nM	Cell-free assay [2] [3].
Specificity	92% Syk inhibition at 50 nM	Retains >70% activity for other kinases at this concentration [1].
In Vivo Efficacy (Mice)	30 mg/kg	Oral gavage, twice daily [1].
HIT Antibody (KKO) Dose	20 mg/kg	Intraperitoneal injection (in vivo model) [1].
Heparin Dose	1600 U/kg	Subcutaneous injection (in vivo model) [1].

In Vitro Experimental Protocols

Platelet Aggregation Assay

This protocol tests the ability of **PRT-060318** to inhibit platelet aggregation induced by HIT immune complexes [1].

- **Platelet Preparation:** Prepare human platelet-rich plasma (PRP) from healthy donors.
- **HIT IC Formation:** Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.
- **Inhibition:** Incubate PRP with **PRT-060318** (e.g., 0-3 µM) for 15 minutes at 37°C with stirring.
- **Activation & Measurement:** Initiate aggregation by adding the HIT-like monoclonal antibody **KKO** (final concentration 80 µg/mL). Record the percentage of aggregation.

Serotonin Release Assay (SRA)

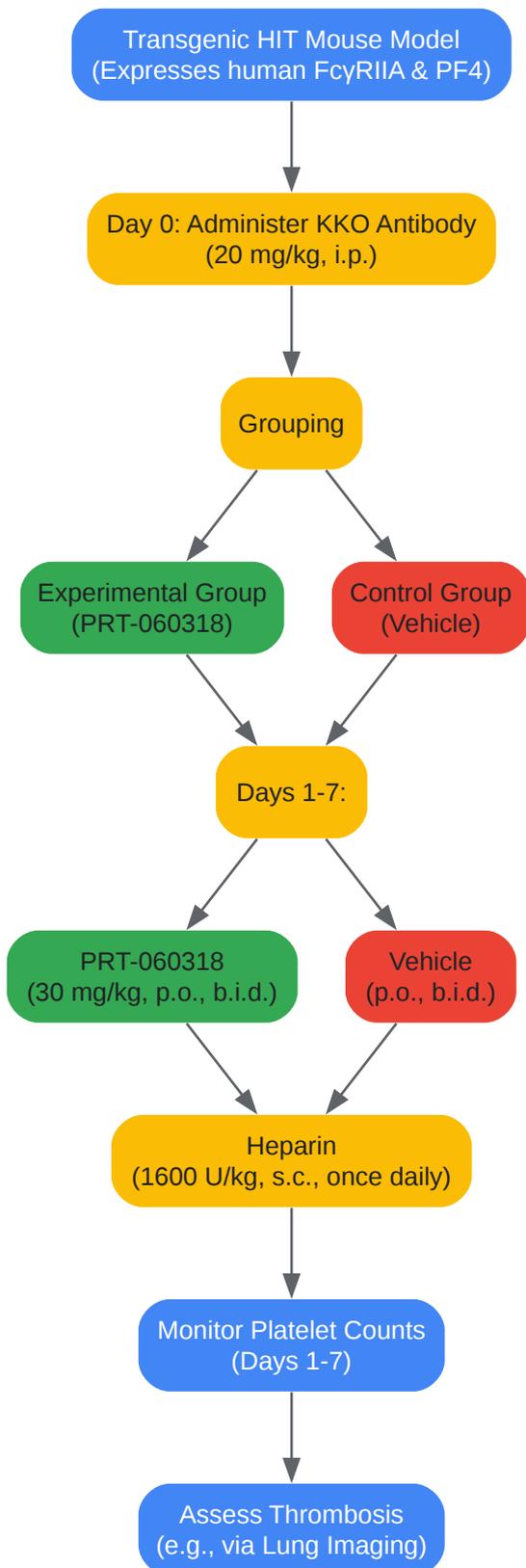
The SRA is a confirmatory test for HIT antibody activity and is used to validate the inhibitor's efficacy [1].

- **Platelet Preparation:** Use washed platelets loaded with ¹⁴C-serotonin.
- **Inhibition:** Pre-incubate platelets with **PRT-060318** (1.0 µM).

- **Activation:** Incubate platelets with patient HIT sera in the presence of low (0.1 IU/mL) and high (100 IU/mL) heparin concentrations.
- **Measurement:** Centrifuge and measure ^{14}C -serotonin in the supernatant via scintillation counting. A positive result is >20% release with low heparin and <20% with high heparin.

In Vivo Experimental Protocol: HIT Mouse Model

The following workflow details the key steps for evaluating **PRT-060318** in a transgenic HIT mouse model [1].



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Diagram 2: In vivo workflow for evaluating **PRT-060318** in a HIT mouse model. *i.p.*: intraperitoneal; *p.o.*: per os (oral); *s.c.*: subcutaneous; *b.i.d.*: twice a day.

Key Steps:

- **Animals:** Use transgenic mice that are homozygous for human FcγRIIA and PF4 [1].
- **HIT Induction:** On day 0, administer KKO (a HIT-like antibody) via intraperitoneal injection (20 mg/kg) [1].
- **Treatment:** From days 1 to 7:
 - **Experimental Group:** Administer **PRT-060318** (30 mg/kg in water) orally via gavage, twice daily [1].
 - **Control Group:** Administer vehicle (sterile water) on the same schedule [1].
 - **Heparin Challenge:** Both groups receive a daily subcutaneous injection of heparin (1600 U/kg) [1].
- **Monitoring:** Collect blood daily (days 1-7) to monitor platelet counts. Nadir platelet counts in **PRT-060318**-treated mice are significantly higher than in controls [1].
- **Thrombosis Assessment:** On day 7, sacrifice animals and excise lungs for imaging. A novel visualization technique shows **PRT-060318**-treated mice have significantly reduced thrombosis [1].

Discussion for Researchers

- **Key Findings:** **PRT-060318** represents a targeted, **orally bioavailable** therapeutic strategy for HIT. It completely inhibits HIT IC-induced platelet aggregation in vitro and significantly reduces both thrombocytopenia and thrombosis in vivo without affecting G-protein coupled receptor pathways (e.g., ADP or thrombin), suggesting a potentially favorable safety profile [1] [2].
- **Broader Implications:** Targeting Syk addresses the core pathophysiology of HIT. Another Syk inhibitor, R406, has also been shown to inhibit HIT antibody-induced tissue factor expression in monocytes, indicating that Syk inhibition may provide a dual anti-thrombotic mechanism by targeting both platelets and monocytes [4].

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References

1. PRT-060318, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]
2. PRT-060318 2HCl | Syk inhibitor | Mechanism [selleckchem.com]
3. PRT-060318 (PRT318) | Syk Inhibitor [medchemexpress.com]
4. The Syk-kinase inhibitor R406 impairs platelet activation ... [sciencedirect.com]

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